Liquidambaric Acid Is Approximately Four‑Fold More Potent Than Betulinic Acid Against Human Colorectal Carcinoma HCT116 Cells
In a head‑to‑head comparison, liquidambaric acid (betulonic acid, BoA) exhibited an IC₅₀ of 0.8 µM against HCT116 colorectal carcinoma cells, whereas betulinic acid (BiA) yielded an IC₅₀ of 3.9 µM under identical conditions, representing an approximately 4‑fold greater potency for the target compound [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM (liquidambaric acid / betulonic acid) |
| Comparator Or Baseline | Betulinic acid: IC₅₀ = 3.9 µM |
| Quantified Difference | ~4‑fold greater potency for liquidambaric acid |
| Conditions | HCT116 colorectal carcinoma cell line; viability assay |
Why This Matters
A 4‑fold potency differential directly impacts the concentration required to achieve a given therapeutic effect, influencing both in‑vitro experimental design and the practical feasibility of scaling to in‑vivo efficacy studies.
- [1] Santos, R. C.; et al. Anticancer potential of the triterpenic fraction of eucalyptus bark extracts in colorectal cancer cells. 2013. Data: BoA IC₅₀ = 0.8 µM; BiA IC₅₀ = 3.9 µM against HCT116. View Source
